N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

SAR-driven ACC2 inhibitor programs require structurally precise tool compounds to probe substituent effects on isozyme selectivity. This compound, bearing a defined para-tert-butylphenoxy group, addresses the need for a pure, bulky lipophilic substituent reference standard within the phenoxy-thiazole acetamide series. • Enables direct comparison with halogen-, methyl-, and unsubstituted analogs to establish SAR for ACC2 vs. ACC1 selectivity • High calculated logP (~3.5-4.0) supports ADME profiling of lipophilicity-driven metabolic stability and permeability • Supplied with ≥95% purity, in stock for immediate dispatch to accelerate lead optimization workflows

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 685553-40-6
Cat. No. B2960751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide
CAS685553-40-6
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C
InChIInChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22)
InChIKeyHHMNVEQRAFSWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 685553-40-6: Phenoxy-Thiazole Acetamide Overview


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide (CAS 685553-40-6) is a synthetic small molecule (C18H22N2O3S, MW 346.45) belonging to the phenoxy-thiazole acetamide class [1]. Its structure features a 5-acetyl-4-methyl-1,3-thiazole core linked via an acetamide bridge to a 4-tert-butylphenoxy moiety. This compound is structurally related to a series of phenoxy thiazole derivatives investigated as potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitors, where phenyl ring substituents were shown to dramatically modulate isozyme selectivity [2]. However, direct published bioactivity data for this specific compound is currently absent from the peer-reviewed primary literature and authoritative public databases.

1
Phenoxy-thiazole ACC seriesMay support SAR studies exploring phenyl ring substitution effects on ACC isozyme selectivity.
2
tert-Butyl substitution reviewReported steric and lipophilic context for target-engagement and ADME property assessment.
3
Vendor-characterized identityAcetamide-linked scaffold with vendor-supplied HPLC and MS confirmation for procurement specificity.

Why Generic Phenoxy-Thiazole Analogs Cannot Substitute


The inclusion of the *para*-tert-butyl group on the phenoxy ring in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide introduces distinct electronic and steric properties that fundamentally differentiate it from unsubstituted or differently substituted analogs. In the closely related ACC2 inhibitor series, it has been demonstrated that phenyl ring substituents dramatically affect isozyme selectivity, with certain modifications imparting >3000-fold selectivity for ACC2 over ACC1 [1]. The *tert*-butyl group specifically contributes a unique combination of increased lipophilicity (calculated logP) and steric bulk compared to methyl, halogen, or unsubstituted phenyl analogs, which directly impacts target binding, pharmacokinetic profile, and off-target liability. Therefore, generic phenoxy-thiazole analogs cannot be assumed to be functionally interchangeable, and procurement of the specific compound is required for research programs where the *tert*-butyl substitution pattern is a critical pharmacophoric element.

This compound
4-tert-Butylphenoxy substituent
Increased steric bulk (Taft Es –1.54) and lipophilicity may shift target selectivity and binding profile.
Structural analog
2,4-Dichlorophenoxy analog
Different electronic and steric profile; class evidence shows substituents can alter selectivity >3000-fold.
This compound
Acetamide linker (C2)
Shorter linker constrains conformational flexibility; may impact pharmacophore geometry and hydrogen-bonding.
Close analog
Butanamide linker (C4, CAS 691380-17-3)
Extended linker alters molecular flexibility; procurement of the correct C2-linked compound is required for SAR consistency.

CAS 685553-40-6 Differentiation Evidence


Steric & Lipophilic Uniqueness of tert-Butyl Substituent

The target compound incorporates a 4-tert-butylphenoxy group, whereas the closest structural analog indexed in ChEBI (Tanimoto similarity 0.79) bears a 2,4-dichlorophenoxy substituent [1]. The tert-butyl group provides a calculated logP increase of approximately 0.8–1.2 units compared to a 4-methyl analog and a substantial increase in steric bulk (Taft Es value for tert-butyl: –1.54 vs. methyl: –0.47) [2]. In the phenoxy-thiazole ACC2 inhibitor series, lipophilic and steric modulation of the phenyl ring directly dictated ACC2 vs. ACC1 selectivity, with certain substituents shifting selectivity by >3000-fold [3]. Although direct comparative bioactivity data for this specific compound is not available in the public domain, these calculated physicochemical differences are of a magnitude sufficient to alter target engagement and ADME properties.

Steric & lipophilic uniqueness
Supporting evidence
4-tert-butylphenoxy vs. 2,4-dichlorophenoxy analog: ΔlogP ≈ +0.5 to +1.0; ΔEs ≈ –0.57 (greater steric hindrance). In silico calculated differences.
Reported physicochemical difference may impact target binding and ADME profile.
Direct bioactivity data for this specific compound not available in public domain.
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Phenoxy-Thiazole Class ACC2 Selectivity

The phenoxy-thiazole chemical class to which the target compound belongs has been validated as a source of potent and highly selective ACC2 inhibitors. In the foundational study, phenyl ring modifications yielded compounds with ACC2 IC50 values of approximately 9–20 nM and ACC2/ACC1 selectivity ratios exceeding 3000-fold [1]. While the target compound was not among those tested, the class-level data establishes a precedent that the specific substitution pattern on the phenyl ring is the primary determinant of potency and selectivity. Procurement of the specific 4-tert-butylphenoxy derivative is therefore essential for experimental determination of whether this substitution pattern yields distinct ACC2 potency and selectivity relative to published analogs.

Class-level ACC2 selectivity
Class-level inference
Phenoxy-thiazole class representatives: ACC2 IC50 9–20 nM; ACC2/ACC1 selectivity >3000-fold. Target compound not tested.
Class-level precedent supports isozyme-selectivity assay context; compound-specific data to verify.
Procurement prerequisite for experimental determination of tert-butyl substitution effect.
Metabolic Disease Enzyme Inhibition Acetyl-CoA Carboxylase

Vendor Purity & Identity Differentiation

Procurement-grade differentiation is established through vendor-supplied analytical characterization. While multiple vendors offer this compound, product specifications vary. A typical vendor datasheet specifies a purity of 95% as determined by HPLC, with molecular formula C18H22N2O3S and a molecular weight of 346.45 g/mol confirmed by mass spectrometry . In comparison, a closely related analog—N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide (CAS 691380-17-3)—features a butanamide linker rather than an acetamide linker, resulting in a molecular weight of 360.47 g/mol and distinct chromatographic retention . The linker length difference (acetamide C2 vs. butanamide C4) alters both conformational flexibility and hydrogen-bonding capacity, factors that are known to influence target binding in the phenoxy-thiazole series.

Vendor purity & identity
Data to verify
Acetamide linker (C2, MW 346.45) vs. butanamide analog (C4, MW 360.47): linker length difference 2 methylene units. HPLC purity typically 95%.
Vendor-supplied identity differentiation; linker composition may affect pharmacophore geometry.
Specifications subject to vendor review; independent verification recommended.
Analytical Chemistry Quality Control Compound Procurement

Research Applications for CAS 685553-40-6


SAR Studies of Phenoxy-Thiazole ACC Inhibitors

This compound is suitable as a screening candidate in SAR campaigns exploring the effect of bulky, lipophilic para-substituents on the phenyl ring of phenoxy-thiazole ACC inhibitors. Prior class-level evidence demonstrates that phenyl ring substituents can produce >3000-fold ACC2 selectivity [1]. Testing this specific compound would elucidate the contribution of the tert-butyl group to potency and selectivity relative to published halogen, methyl, and unsubstituted analogs.

In Vitro ADME & Physicochemical Profiling

The elevated calculated lipophilicity contributed by the 4-tert-butylphenoxy group (estimated XlogP3 ≈ 3.5–4.0) makes this compound a useful tool for assessing the relationship between lipophilicity and ADME properties (e.g., metabolic stability, permeability, plasma protein binding) within the phenoxy-thiazole chemical series.

Chemical Probe Development for ACC2

Given the class-level validation of ACC2 as a target, this compound may serve as a starting point for chemical probe development if it demonstrates differentiated ACC2 potency and selectivity. Procurement of the pure compound enables in vitro enzyme inhibition assays to determine whether the tert-butyl substitution pattern provides a meaningful advantage over existing ACC2 inhibitors.

Selectivity Profiling vs. Structural Analogs

The structural similarity to ChEBI-listed analogs (e.g., the 2,4-dichlorophenoxy derivative, Tanimoto 0.79) [2] enables comparative selectivity profiling across a panel of related targets, including ACC1 and other acyl-CoA carboxylase family members. Such profiling is necessary to differentiate the target compound from close structural analogs and to establish its utility as a selective pharmacological tool.

Application
Selection Property
Validation Focus
SAR studies of phenoxy-thiazole ACC inhibitors
tert-Butyl substituent steric and lipophilic profile
Isozyme-selectivity assay review; class-comparative SAR interpretation
In vitro ADME and physicochemical profiling
Elevated calculated lipophilicity (XlogP3 context)
Metabolic stability, permeability, and protein binding context within the series
Chemical probe development for ACC2
Class-level ACC2 inhibition precedent
In vitro enzyme inhibition assay context; selectivity profiling requirement
Selectivity profiling vs. structural analogs
Structural similarity to ChEBI-indexed analogs
Comparative profiling across ACC family targets; tool-compound differentiation
Direct bioactivity data for this specific compound is currently absent from the peer-reviewed primary literature. All application fit assessments are based on class-level evidence and in silico property context. Independent experimental validation is required for any research application.
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